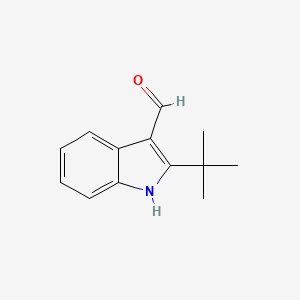

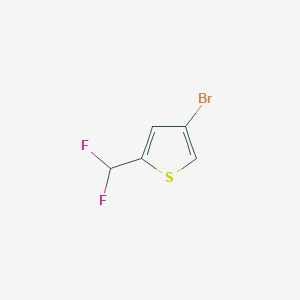

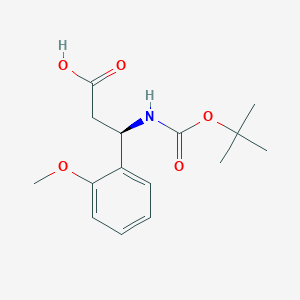

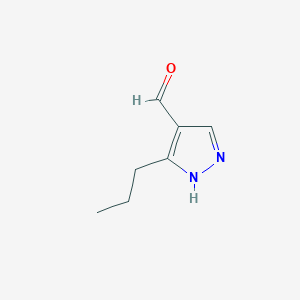

![molecular formula C17H23N3O2 B1273709 tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate CAS No. 344566-78-5](/img/structure/B1273709.png)

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

説明

The compound tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a chemical entity that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group -O-C(=O)-NR2, where R can be a variety of alkyl or aryl groups. This particular compound features a tert-butyl group, a piperidine ring, and a 4-cyanophenyl moiety, indicating its potential utility in organic synthesis and medicinal chemistry as an intermediate or building block for more complex molecules.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another study describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely involve similar multi-step synthetic routes, utilizing tert-butyl carbamate and piperidine derivatives as key starting materials.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates and their derivatives has been extensively studied using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies . Similarly, the crystal structure, DFT study, and vibrational analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been reported, which includes characterization using NMR, MS, FT-IR, and X-ray diffraction techniques . These studies indicate that a detailed molecular structure analysis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely reveal important information about its geometric parameters, vibrational frequencies, and electronic properties.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions, making them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their reactivity as N-(Boc)-protected nitrones . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the diverse chemical transformations that tert-butyl carbamate derivatives can undergo . These examples suggest that tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate could also be involved in various chemical reactions, potentially leading to the formation of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. Studies on related compounds have revealed information about their physicochemical properties through spectroscopic methods and computational analyses. For instance, the synthesis, crystal structure, DFT study, and hirshfeld surface analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound . Similarly, the molecular electrostatic potential and frontier molecular orbital analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were performed using computational methods, which can be used to predict the physical and chemical properties of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate .

科学的研究の応用

-

Pharmaceutical Research

- Application : This compound is used as an intermediate in the synthesis of various drugs and bioactive compounds .

- Method of Application : One example of a synthesis process involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine. The resulting product is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-3-yl)carbamate.

-

Cannabinoid Receptor Antagonists

-

Chemical Synthesis

-

PROTAC Development

特性

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKMRJBIMLSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383443 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

CAS RN |

344566-78-5 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

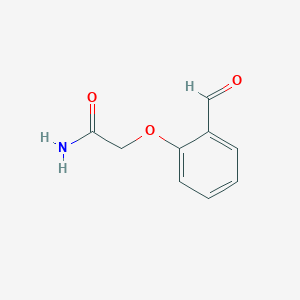

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)